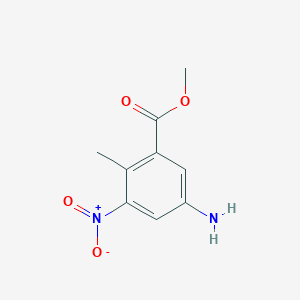

Methyl 5-amino-2-methyl-3-nitrobenzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds, defined by an ester functional group attached to an aromatic ring. Their general structure is Ar-COO-R, where 'Ar' represents an aryl group and 'R' is typically an alkyl or aryl group. These compounds are prevalent in various industries, serving as key components in fragrances, flavors, pharmaceuticals, and polymers.

The chemical behavior of aromatic esters is largely dictated by the ester and the aromatic ring. The ester group is susceptible to nucleophilic attack, most notably hydrolysis, which splits the ester into a carboxylic acid and an alcohol. The aromatic ring, on the other hand, can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The reactivity of the ring and the position of substitution are heavily influenced by the electronic nature of the substituents already present. An ester group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta-position.

Significance of Methyl 5-amino-2-methyl-3-nitrobenzoate as a Research Subject

This compound (CAS Number: 88132-48-3) is a polysubstituted aromatic ester. Its structure is notable for the specific arrangement of an amino (-NH₂), a methyl (-CH₃), a nitro (-NO₂), and a methyl ester (-COOCH₃) group on the benzene (B151609) ring. This precise substitution pattern makes it a highly specialized chemical intermediate rather than a compound with end-use applications.

Its significance in research is primarily as a starting material for the synthesis of more complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry. A key documented use of this compound is as a precursor in the synthesis of isoindolinone kinase inhibitors. wikipedia.org A patent for these inhibitors explicitly describes a reaction where this compound is the starting material for preparing a key intermediate, methyl 5-{[(benzyloxy)carbonyl]amino}-2-methyl-3-nitrobenzoate. wikipedia.org The patent further notes that the synthesis of the initial this compound was carried out according to a procedure described in a 1984 article in the Journal of Medicinal Chemistry. wikipedia.org This citation firmly establishes the compound's role as a non-commercial, synthesized intermediate for targeted research, particularly in the field of drug discovery.

The strategic placement of its functional groups allows for a sequence of selective chemical transformations. For instance, the amino group can be protected or modified, while the nitro group can be reduced to another amino group, which can then be used to form a new ring system. This multi-functionality makes it a valuable building block for creating complex molecular architectures.

| Property | Value |

|---|---|

| CAS Number | 88132-48-3 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

Overview of Research Trajectories for Nitroaromatic Compounds

Nitroaromatic compounds, molecules containing one or more nitro groups attached to an aromatic ring, have been central to the development of organic chemistry and various industries for over a century.

The history of synthetic nitroaromatic compounds began in the 19th century with the development of nitration reactions. The ability to introduce a nitro group onto an aromatic ring using a mixture of nitric and sulfuric acids was a foundational discovery. Initially, this chemistry was driven by the dye industry, which utilized nitro compounds as precursors for brightly colored aniline (B41778) dyes. Shortly thereafter, the high energy content of polynitrated aromatic compounds led to their use as explosives, with trinitrotoluene (TNT) being a primary example. This historical context established nitroaromatics as a cornerstone of industrial organic synthesis.

In the 21st century, research on nitroaromatic compounds has diversified significantly. While their role in traditional industries continues, new areas of application have emerged, driven by advances in synthetic methodologies and a deeper understanding of their biological and material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVACSQNWWAHGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619888 | |

| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88132-48-3 | |

| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of Methyl 5 Amino 2 Methyl 3 Nitrobenzoate

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying molecular functional groups and probing structural conformations. An analysis of Methyl 5-amino-2-methyl-3-nitrobenzoate would focus on the characteristic vibrations of its key functional moieties.

Identification of Functional Group Vibrations (Amino, Nitro, Ester)

A detailed FT-IR and FT-Raman spectral analysis would allow for the identification of vibrations associated with the amino (-NH₂), nitro (-NO₂), and methyl ester (-COOCH₃) groups.

Amino Group (-NH₂) Vibrations: The -NH₂ group would be expected to exhibit characteristic symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region. Additionally, scissoring (bending) vibrations would likely appear in the 1590-1650 cm⁻¹ range.

Nitro Group (-NO₂) Vibrations: The nitro group is characterized by strong absorptions. The asymmetric stretching vibration is typically observed between 1500-1570 cm⁻¹, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region.

Ester Group (-COOCH₃) Vibrations: The ester functional group would be identifiable by a strong carbonyl (C=O) stretching band, generally located around 1700-1730 cm⁻¹. C-O stretching vibrations would also be present at lower frequencies.

Analysis of Molecular Conformations through Vibrational Modes

The substitution pattern on the benzene (B151609) ring, including the presence of a methyl group at the 2-position, can introduce steric hindrance that may affect the planarity of the molecule. Analysis of the vibrational modes, particularly those involving the benzene ring and its substituents, could provide insights into the molecular conformation and any distortions from ideal geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide definitive information on the structure of this compound.

Proton NMR Spectral Assignment and Interpretation

A ¹H NMR spectrum would show distinct signals for each unique proton environment. Expected signals would include those for the two aromatic protons, the amine protons, the methyl group attached to the ring, and the methyl group of the ester. The chemical shifts and splitting patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene ring.

Carbon-13 NMR Spectral Analysis

The ¹³C NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the carbons of the benzene ring, and the two methyl carbons. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups, providing a complete map of the carbon skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from its chromophoric groups: the substituted benzene ring, the amino group, and the nitro group. The analysis would focus on identifying π → π* transitions associated with the aromatic system and possible n → π* transitions related to the heteroatoms in the functional groups.

Electronic Transitions and Optical Properties

While specific experimental spectroscopic data for this compound is not extensively detailed in publicly available literature, its optical properties can be inferred from its molecular structure. The compound incorporates a highly conjugated system with powerful electron-withdrawing (nitro, -NO₂) and electron-donating (amino, -NH₂) groups attached to the benzene ring. This configuration is known to give rise to distinct electronic transitions and optical characteristics.

The key features influencing its electronic spectrum are:

Chromophores: The nitro-substituted benzene ring acts as the primary chromophore. Nitroaromatic compounds are known to absorb light in the shorter visible and ultraviolet (UV) wavelengths. acs.org

Auxochromes: The amino group (-NH₂) and, to a lesser extent, the methyl group (-CH₃) function as auxochromes, which modify the absorption characteristics of the chromophore.

The interaction between the electron-donating amino group and the electron-withdrawing nitro group facilitates intramolecular charge transfer (ICT) upon electronic excitation. This ICT transition is expected to result in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to the parent nitrobenzene (B124822) or aminobenzene molecules. Consequently, the compound is likely to be colored, absorbing light in the UV and potentially the blue-violet region of the visible spectrum. The optical properties of nitroaromatic compounds are a subject of significant interest, particularly in atmospheric sciences, where they contribute to the light-absorbing properties of secondary organic aerosols. acs.orgescholarship.orgresearchgate.net

| Structural Feature | Type | Expected Spectroscopic Effect |

|---|---|---|

| Nitro-substituted Benzene Ring | Chromophore | Strong absorption in the UV-visible region. |

| Amino Group (-NH₂) | Auxochrome (electron-donating) | Causes a bathochromic (red) shift and hyperchromic (increased intensity) effect on the absorption bands. |

| Nitro Group (-NO₂) | Chromophore (electron-withdrawing) | Contributes to intramolecular charge transfer (ICT) transitions. |

| Methyl Ester (-COOCH₃) | Electron-withdrawing group | Modifies the electronic structure and absorption profile. |

Transparency Window Analysis

A specific transparency window for this compound has not been defined in the reviewed literature. However, based on the analysis of its electronic properties, the compound is expected to exhibit significant absorption in the ultraviolet and parts of the short-wavelength visible spectrum due to its ICT bands. Therefore, its transparency window—the range of wavelengths where it does not absorb light—would likely begin in the longer-wavelength visible region and extend into the near-infrared (NIR) and infrared (IR) regions. The precise start of this window would be dependent on factors such as solvent polarity and solute concentration.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₁₀N₂O₄ and a calculated molecular weight of approximately 198.18 g/mol .

In a typical electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak ([M]⁺•): A peak corresponding to the intact molecule minus one electron would be observed at a mass-to-charge ratio (m/z) of 198. The charge-stabilizing ability of the aromatic ring generally results in a detectable molecular ion for nitroaromatic compounds. nih.gov

Fragmentation Pattern: The molecular ion would undergo fragmentation, yielding characteristic daughter ions. The fragmentation pathways are dictated by the functional groups present. For nitroaromatic compounds, common fragmentation includes losses related to the nitro group, such as [M - NO]⁺• (m/z 168) and [M - NO₂]⁺ (m/z 152). nih.gov Other predictable fragmentation includes the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, leading to an acylium ion at m/z 167, or the loss of the entire methoxycarbonyl radical (•COOCH₃) at m/z 139. Cleavage of the methyl group from the ring could also occur, resulting in an [M - CH₃]⁺ ion at m/z 183.

| Predicted m/z | Likely Fragment Ion | Neutral Loss |

|---|---|---|

| 198 | [C₈H₁₀N₂O₄]⁺• | Molecular Ion ([M]⁺•) |

| 183 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |

| 167 | [M - OCH₃]⁺ | •OCH₃ (Methoxy radical) |

| 152 | [M - NO₂]⁺ | •NO₂ (Nitrogen dioxide radical) |

| 139 | [M - COOCH₃]⁺• | •COOCH₃ (Methoxycarbonyl radical) |

GC-MS Method Development for Trace Level Determination

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the trace-level determination of nitroaromatic compounds in various matrices. acs.orgmdpi.com Developing a robust GC-MS method for this compound would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: For trace analysis, especially in complex matrices, a sample clean-up and pre-concentration step is often necessary. Due to the presence of a polar amino group, chemical derivatization may be employed to enhance thermal stability and improve chromatographic performance. Silylation or acylation are common derivatization strategies for amines. nih.govscilit.com

Gas Chromatography (GC):

Injection: To achieve low detection limits, splitless or Programmable Temperature Vaporization (PTV) large volume injection would be preferable over split injection. mdpi.com

Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), would likely provide good separation and peak shape.

Oven Program: A temperature gradient would be optimized to ensure sufficient separation from matrix components and to elute the analyte as a sharp, symmetrical peak.

Mass Spectrometry (MS):

Ionization: Electron ionization (EI) is standard for GC-MS. However, for enhanced sensitivity and selectivity, negative ion chemical ionization (NCI) can be highly effective for electrophilic compounds like nitroaromatics. scilit.com

Detection Mode: While full scan mode is useful for identification, Selected Ion Monitoring (SIM) is used for quantification at trace levels, as it increases sensitivity by monitoring only a few characteristic ions. For ultimate sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would be the state-of-the-art approach, capable of reaching detection limits in the femtogram (10⁻¹⁵ g) range. mdpi.com

| Parameter | Proposed Condition for Trace Analysis | Rationale |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Provides superior sensitivity and selectivity for complex matrices. mdpi.com |

| Injection | Splitless or PTV Large Volume Injection | Maximizes the amount of analyte transferred to the column. mdpi.com |

| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane | Standard, robust column for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow rate | Inert and provides good chromatographic efficiency. |

| Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is standard for library matching; NCI can offer higher sensitivity for nitroaromatics. scilit.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers the highest selectivity and lowest detection limits by monitoring specific fragmentation transitions. mdpi.com |

Crystallographic Analysis of Substituted Nitrobenzoate Derivatives

Single Crystal X-ray Diffraction Studies of Analogues (e.g., Methyl 4-hydroxy-3-nitrobenzoate, 2-amino-5-methyl pyridinium oxalate)

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This subsection details the crystallographic parameters obtained for analogues of substituted nitrobenzoates.

Methyl 4-hydroxy-3-nitrobenzoate

The crystal structure of Methyl 4-hydroxy-3-nitrobenzoate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the triclinic crystal system with the space group P-1. mdpi.comsmolecule.com Unusually, the asymmetric unit contains two unique molecules, designated as A and B, which are structurally very similar. mdpi.com The nitro (NO₂) and methyl ester (COOCH₃) functional groups lie nearly in the same plane as their respective benzene (B151609) rings. mdpi.com

Interactive Table 1: Crystallographic Data for Methyl 4-hydroxy-3-nitrobenzoate

| Parameter | Value |

| Chemical Formula | C₈H₇NO₅ |

| Molar Mass | 197.15 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2831 (15) |

| b (Å) | 10.522 (2) |

| c (Å) | 11.410 (2) |

| α (°) | 83.38 (3) |

| β (°) | 80.83 (3) |

| γ (°) | 82.02 (3) |

| Volume (ų) | 851.0 (3) |

| Z | 4 |

| Data sourced from references mdpi.comresearchgate.netnih.gov. |

Pyridinium Oxalate Analogues

Crystallographic studies have also been conducted on related heterocyclic compounds, such as pyridinium oxalates. For instance, 2-amino-5-nitropyridinium hydrogen oxalate crystallizes in the triclinic system with the space group P-1. nih.gov Its structure is formed by a proton transfer from oxalic acid to a nitrogen atom of the 2-amino-5-nitropyridine molecule. nih.gov

Similarly, 2-amino 4-methylpyridinium oxalate (2A4MPO) has been synthesized and its structure determined. It crystallizes in the monoclinic system with the space group P2₁/n. coms.events

Interactive Table 2: Crystallographic Data for Pyridinium Oxalate Analogues

| Parameter | 2-amino-5-nitropyridinium hydrogen oxalate | 2-amino 4-methylpyridinium oxalate |

| Chemical Formula | C₅H₆N₃O₂⁺ · C₂HO₄⁻ | C₇H₉N₂O₂ |

| Molar Mass | 229.16 g/mol | Not available |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 5.5609 (2) | 7.1853 (7) |

| b (Å) | 9.2012 (4) | 9.5314 (9) |

| c (Å) | 9.2305 (4) | 11.0896 (11) |

| α (°) | 90.245 (2) | 90 |

| β (°) | 98.500 (2) | 105.665 (3) |

| γ (°) | 100.038 (2) | 90 |

| Volume (ų) | 459.74 (3) | 731.27 (12) |

| Z | 2 | Not available |

| Data sourced from references nih.govcoms.events. |

Analysis of Intermolecular Interactions in Solid State (Hydrogen Bonding, π-Stacking)

The stability and packing of molecules within a crystal are dictated by a network of non-covalent intermolecular interactions.

In the solid state of Methyl 4-hydroxy-3-nitrobenzoate , the crystal structure is stabilized by an extensive network of twelve distinct hydrogen bonds and two π-stacking interactions. mdpi.comresearchgate.net Intramolecular O—H···O hydrogen bonds contribute to the planarity of the individual molecules. smolecule.com The molecules are linked by these interactions to form infinite stacked sheets. mdpi.com The π-stacking interactions occur between the aromatic rings of adjacent molecules, with centroid-to-centroid distances of 3.713 (3) Å for molecule A and 3.632 (3) Å for molecule B. smolecule.com These are complemented by weaker C—H···O interactions, which help form dimeric structures that assemble into sheets. mdpi.com

For 2-amino-5-nitropyridinium hydrogen oxalate , the crystal packing is primarily consolidated by intermolecular N—H···O and strong O—H···O hydrogen bonds. nih.gov The anions are linked into chains by O—H···O hydrogen bonds, and these chains are cross-linked by the cations through N—H···O hydrogen bonds. nih.gov The structure is further stabilized by weaker C—H···O interactions, creating a three-dimensional network. nih.gov

Impact of Substituent Effects on Crystal Packing and Supramolecular Assembly

In Methyl 4-hydroxy-3-nitrobenzoate, the electron-withdrawing nitro group and the hydrogen-bond-donating hydroxyl group play crucial roles. The hydroxyl and nitro groups participate in a strong intramolecular hydrogen bond, which favors a planar molecular conformation. mdpi.com This planarity, in turn, facilitates efficient π-π stacking interactions between the aromatic rings of neighboring molecules. The presence of multiple hydrogen bond donor (hydroxyl) and acceptor (nitro, ester carbonyl) sites leads to the formation of the extensive hydrogen-bonded network observed in the crystal structure. mdpi.com

In nitro derivatives of other aromatic systems, it has been observed that the introduction of a π-electron-withdrawing nitro group can influence the π-electron delocalization within the aromatic ring. nih.gov This electronic perturbation can affect the strength and geometry of π-stacking interactions. The ability of different substituents to engage in various non-covalent interactions dictates the resulting supramolecular assembly, leading to diverse packing motifs such as sheets, chains, or complex 3D networks. mdpi.comchimia.ch For example, in the 2-amino-5-nitropyridinium cation, the protonation of the pyridine ring nitrogen leads to a widening of the internal C-N-C angle, which subsequently influences the geometry of the hydrogen bonds it forms with the oxalate anion. nih.gov

Mechanistic Studies of Chemical Transformations Involving Methyl 5 Amino 2 Methyl 3 Nitrobenzoate

Reaction Pathways for Nitro Group Reduction (e.g., to amino group)

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a route to synthetically versatile anilines. The process involves a six-electron reduction of the nitro moiety to the corresponding amine. nih.gov This can be achieved through various reaction pathways, primarily catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). masterorganicchemistry.comsciencemadness.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727). This method is known for its high efficiency and clean reaction profiles.

Metal-Acid Systems: A classic and widely used method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reduction of methyl 3-nitrobenzoate has been attempted using iron powder in a mixture of ethanol, acetic acid, and water. sciencemadness.org These reactions are heterogeneous and involve single electron transfers from the metal surface to the nitro group.

The choice of reducing agent can be critical, especially when other reducible functional groups, such as the ester in Methyl 5-amino-2-methyl-3-nitrobenzoate, are present. Milder or more chemoselective reagents may be required to prevent unwanted side reactions like ester hydrolysis.

| Reagent System | Description | Typical Conditions |

| H₂/Pd-C | Catalytic Hydrogenation | Hydrogen gas, Palladium on Carbon, Methanol/Ethanol |

| Fe/HCl or Fe/AcOH | Dissolving Metal Reduction | Iron powder, Hydrochloric or Acetic Acid |

| Sn/HCl | Dissolving Metal Reduction | Tin metal, Hydrochloric Acid |

| Zn/HCl | Dissolving Metal Reduction | Zinc metal, Hydrochloric Acid |

| Sodium Dithionite (Na₂S₂O₄) | Chemical Reduction | Aqueous solution, sometimes with a base |

Nucleophilic Substitution Reactions at Aromatic Ring

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions that occur at sp³-hybridized centers, the SₙAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com

The viability of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.

In the case of this compound, the nitro group at position 3 powerfully activates the ring for nucleophilic attack. Potential leaving groups would need to be present at positions ortho or para to this nitro group (i.e., positions 2, 4, or 6). The molecule itself does not have a typical leaving group like a halide. However, if a derivative, for example, Methyl 5-amino-6-chloro-2-methyl-3-nitrobenzoate, were used, the chlorine atom would be highly activated for displacement by a nucleophile due to the para-nitro group.

The other substituents also influence the reaction:

Amino Group (-NH₂): As a strong electron-donating group, it deactivates the ring for nucleophilic attack.

Methyl Group (-CH₃): A weak electron-donating group, it also has a slight deactivating effect.

Ester Group (-COOCH₃): This group is electron-withdrawing and would contribute to activating the ring, albeit less strongly than the nitro group.

Ester Hydrolysis Kinetics and Mechanism

The hydrolysis of the methyl ester group in this compound is a nucleophilic acyl substitution reaction. This transformation can be catalyzed by either acid or base, but for methyl benzoates in the environmental pH range of 5-10, the reaction is predominantly catalyzed by the hydroxide (B78521) ion (OH⁻). oieau.fr

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. A final proton transfer yields the carboxylate salt and methanol.

The rate of this reaction is highly sensitive to the electronic effects of the substituents on the aromatic ring. This relationship can be quantified using the Hammett Linear Free Energy Relationship (LFER), which correlates reaction rates with substituent constants (σ). oieau.fr

Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to a faster hydrolysis rate. For example, the presence of a 4-nitro group on methyl benzoate (B1203000) reduces its hydrolysis half-life significantly. oieau.fr

Electron-donating groups (e.g., -NH₂, -CH₃, -OCH₃) decrease the electrophilicity of the carbonyl carbon, thus slowing down the hydrolysis rate. oieau.fr A 4-methoxy group, for instance, increases the hydrolysis half-life of methyl benzoate. oieau.fr

| Substituent on Methyl Benzoate Ring | Hammett Constant (σ) | Effect on Base-Catalyzed Hydrolysis Rate |

| 4-Nitro (-NO₂) | 0.78 | Accelerates |

| 3-Nitro (-NO₂) | 0.71 | Accelerates |

| 4-Chloro (-Cl) | 0.23 | Accelerates |

| H (unsubstituted) | 0.00 | Baseline |

| 4-Methyl (-CH₃) | -0.17 | Decelerates |

| 4-Methoxy (-OCH₃) | -0.27 | Decelerates |

Data sourced from a study on the hydrolysis of substituted methyl benzoates. oieau.fr

Functional Group Interconversions and Derivatization

While electrophilic aromatic substitution with bromine on a deactivated ring like a nitrobenzoate is difficult, a different type of bromination is well-documented for the closely related compound, methyl 2-methyl-3-nitrobenzoate. This reaction is a free-radical substitution that occurs on the methyl group of the side chain, not on the aromatic ring itself. chemicalbook.comgoogle.com

This transformation is a key step in the synthesis of the drug Lenalidomide. chemicalbook.comgoogle.com The reaction converts methyl 2-methyl-3-nitrobenzoate into methyl 2-(bromomethyl)-3-nitrobenzoate.

The mechanism is a classic free-radical chain reaction:

Initiation: A radical initiator, such as 2,2'-azobis-2-methylpropanenitrile (AIBN), is heated to generate radicals. chemicalbook.comgoogle.com

Propagation: A bromine radical, generated from N-bromosuccinimide (NBS), abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of NBS to form the brominated product and a new succinimidyl radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzyl radical, which is delocalized over the aromatic ring.

| Reactant | Reagent(s) | Solvent | Product |

| Methyl 2-methyl-3-nitrobenzoate | N-bromosuccinimide (NBS), AIBN | Carbon tetrachloride or Acetonitrile | Methyl 2-(bromomethyl)-3-nitrobenzoate |

Data sourced from synthetic procedures for Lenalidomide intermediates. chemicalbook.comgoogle.com

The amino group (-NH₂) on this compound is nucleophilic and can readily undergo acylation reactions. Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide. This reaction is fundamentally a nucleophilic acyl substitution where the amino group acts as the nucleophile.

The mechanism involves the attack of the lone pair of electrons on the nitrogen atom onto the carbonyl carbon of the acylating agent (e.g., an acid chloride or acid anhydride).

With an acid chloride (R-COCl) , a tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. A final deprotonation step, often facilitated by a mild base like pyridine, yields the N-acylated product. msu.edu

With an acid anhydride (B1165640) ((RCO)₂O) , the mechanism is similar, but the leaving group is a carboxylate ion.

The reactivity of the amino group is influenced by the other substituents on the ring. The electron-withdrawing nitro and ester groups decrease the electron density on the ring and, by extension, slightly reduce the nucleophilicity of the amino group compared to aniline (B41778). However, the amino group remains a potent nucleophile and is expected to react readily with common acylating agents. This reaction is often used to protect the amino group or to synthesize more complex amide derivatives. msu.edu

| Acylating Agent | Formula | Byproduct |

| Acetyl Chloride | CH₃COCl | HCl |

| Acetic Anhydride | (CH₃CO)₂O | CH₃COOH |

| Benzoyl Chloride | C₆H₅COCl | HCl |

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Versatile Synthetic Intermediates in Organic Chemistry

Substituted aminonitrobenzoic acid esters are highly valued in organic synthesis due to the diverse reactivity of their functional groups. The interplay between the electron-donating amino group and the electron-withdrawing nitro and ester groups, combined with the reactivity of the methyl group, allows for a wide range of chemical transformations. This versatility makes them ideal starting points for constructing elaborate molecules.

Role in Complex Organic Molecule Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring enables chemists to perform sequential reactions with high regioselectivity. For instance, the methyl group can undergo free-radical halogenation, the nitro group can be reduced to form a new amino group, and the existing amine can be acylated or used to direct further electrophilic substitution. This multi-faceted reactivity is exemplified in the synthesis of major pharmaceutical drugs where isomers like Methyl 2-methyl-3-nitrobenzoate serve as the foundational scaffold upon which molecular complexity is built. researchgate.netnewdrugapprovals.org

Building Block for Heterocyclic Compounds

A key application of this class of compounds is in the synthesis of heterocyclic structures, which are prevalent in many biologically active molecules. The reduction of the nitro group to an amine, positioned ortho to another functional group, is a common strategy for constructing fused ring systems. For example, an ortho-amino-ester can be transformed into a benzimidazole (B57391) ring, a core structure in several Angiotensin II receptor antagonists. Similarly, the reaction of a side chain (introduced by modifying the methyl group) with a nearby nitro group (after reduction) can lead to the formation of nitrogen-containing heterocycles like isoindolinones, which are central to the structure of immunomodulatory drugs. clockss.org

Precursor for Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)

The true value of these aromatic nitro compounds is most evident in their role as precursors to a range of important APIs. The following sections detail their application in the synthesis of veterinary and human drugs, specifying the precise intermediates used.

Intermediate in Synthesis of Veterinary Drugs (e.g., Zoalene Metabolite)

The coccidiostat drug Zoalene (3,5-dinitro-o-toluamide) is used in the poultry industry. Its principal metabolite is 3-amino-5-nitro-o-toluamide (ANOT). The corresponding methyl ester, Methyl 3-amino-2-methyl-5-nitrobenzoate, is a structural isomer of Methyl 5-amino-2-methyl-3-nitrobenzoate. The synthesis and study of such metabolites are crucial for understanding the drug's fate and impact. The structural backbone of these compounds highlights the importance of the aminonitrotoluate scaffold in veterinary medicinal chemistry.

| Related Compound | Structure | Relevance |

| Zoalene | 3,5-dinitro-o-toluamide | Coccidiostat drug used in poultry. |

| ANOT | 3-amino-5-nitro-o-toluamide | Major metabolite of Zoalene. |

| Methyl 3-amino-2-methyl-5-nitrobenzoate | A structural isomer of the subject compound. | The methyl ester corresponding to the acid of the ANOT metabolite. |

Relevance in Anticancer Drug Synthesis (e.g., Lenalidomide precursor)

The synthesis of the anticancer drug Lenalidomide, used to treat multiple myeloma, relies on a different isomer, Methyl 2-methyl-3-nitrobenzoate , as the key starting material. newdrugapprovals.org The synthetic pathway leverages the reactivity of both the methyl and the nitro groups on the benzene ring.

The process begins with the side-chain bromination of Methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) to form Methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This intermediate is then cyclized with 3-aminopiperidine-2,6-dione (B110489) to create the nitro-precursor of Lenalidomide. researchgate.netresearchgate.net The final step involves the reduction of the nitro group to an amino group, typically through catalytic hydrogenation, to yield Lenalidomide. newdrugapprovals.orggoogle.com

Table 1: Synthetic Steps for Lenalidomide from its Precursor

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Bromination | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), AIBN | Methyl 2-(bromomethyl)-3-nitrobenzoate | Activates the methyl group for cyclization. google.com |

| 2. Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Forms the core isoindolinone ring system. researchgate.net |

| 3. Reduction | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | H₂, Pd/C Catalyst | Lenalidomide | Forms the final active amino group. newdrugapprovals.org |

Intermediates for Angiotensin II Receptor Antagonists (e.g., Azilsartan, Candesartan Cilexetil precursors)

Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure. The synthesis of several ARBs, such as Candesartan Cilexetil, utilizes precursors derived from another structural isomer, Methyl 2-amino-3-nitrobenzoate . researchgate.netgoogle.com

In a common synthetic route for Candesartan, the amino group of Methyl 2-amino-3-nitrobenzoate is first protected, for example, with a tert-butoxycarbonyl (Boc) group, to yield Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate . researchgate.net This protection prevents unwanted side reactions in subsequent steps. The protected intermediate is then alkylated. Later in the synthesis, the nitro group is reduced to an amine, which then undergoes cyclization to form the essential benzimidazole ring of Candesartan. clockss.org

Table 2: Key Intermediates in Angiotensin II Receptor Antagonist Synthesis

| Drug | Key Precursor Isomer | Protected Intermediate | Key Transformation |

|---|---|---|---|

| Candesartan Cilexetil | Methyl 2-amino-3-nitrobenzoate | Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | Reduction of the nitro group followed by cyclization to form a benzimidazole ring. clockss.org |

| Azilsartan | N/A | N/A | Azilsartan synthesis also involves the formation of a benzimidazole ring, often from ortho-substituted aniline (B41778) derivatives. |

Applications in Agrochemical Synthesis

Nitroaromatic compounds, in general, serve as versatile precursors in the synthesis of more complex molecules, including those with biological activity relevant to agriculture. The reduction of the nitro group to an amine is a common transformation that opens up numerous synthetic pathways for creating a variety of active ingredients for crop protection. Similarly, aminobenzoate derivatives are key building blocks for certain classes of agrochemicals.

For instance, the synthesis of the pesticide chlorantraniliprole (B1668704) involves an intermediate, 2-amino-3-methyl-5-chlorobenzoic acid, which shares some structural similarities with the compound . google.com However, this is a distinct chemical entity, and no synthetic route originating from this compound for this or other agrochemicals has been documented in the retrieved sources.

Further investigation into proprietary company archives or more specialized chemical synthesis databases might be necessary to uncover any potential role of this compound in the agrochemical industry. Based on the available information, its application in this sector remains unconfirmed.

Mechanisms of Biological Action of Nitrobenzoate Derivatives

Antimicrobial Activity of Nitro Compounds

The antimicrobial properties of nitro compounds are a significant area of study. These compounds are known to be effective against a range of microorganisms, and their efficacy is rooted in their chemical structure, particularly the presence of the nitro group.

The antimicrobial action of many nitroaromatic compounds is not direct but requires metabolic activation within the target microbial cells. This bioactivation is primarily carried out by a class of enzymes known as nitroreductases. ackerleylab.comoup.com Bacterial nitroreductases are flavoenzymes that catalyze the reduction of the nitro group on nitroaromatic and nitroheterocyclic compounds using NAD(P)H as a reducing agent. oup.com

The process begins with the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO) derivative, which is then further reduced to a hydroxylamine (B1172632) (NHOH) and ultimately to an amine (NH₂) group. oup.com This reduction can be considered an "electronic switch" that dramatically alters the electronic properties of the molecule. The addition of one or more strongly electron-withdrawing nitro groups to an aromatic ring is a common strategy in prodrug design. The nitro group draws electron density away from other reactive substituents, rendering them inert. The nitroreductase-mediated reduction of the nitro group effectively pushes electrons back into the aromatic ring, activating the previously inert substituents. ackerleylab.com

There are two main types of nitroreductases:

Type I (oxygen-insensitive) nitroreductases: These enzymes catalyze the reduction of the nitro group by adding a pair of electrons, leading to the formation of nitroso and hydroxylamino intermediates. oup.com

Type II (oxygen-sensitive) nitroreductases: These enzymes reduce the nitro group by a single electron, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide (B77818) anions.

The intermediates generated during this reductive process, particularly the hydroxylamine and nitroso derivatives, as well as the ROS, are highly reactive and cytotoxic to the microbial cells. ackerleylab.com

The cytotoxic intermediates produced through the bioactivation of nitro compounds can interfere with various critical cellular processes, leading to microbial cell death.

One of the primary mechanisms of cytotoxicity is DNA damage . The reduced intermediates of nitro compounds can covalently bind to DNA, forming adducts that disrupt DNA replication and transcription. uconn.edu This can lead to mutations and strand breaks, ultimately triggering programmed cell death. nih.gov For instance, research on nitroheterocycles has shown that measurable DNA damage in the form of strand breaks is a predictor of cytotoxicity. nih.gov The mutagenicity of bulky DNA adducts formed by nitroaromatic compounds depends on several factors, including the structure of the lesion and the DNA sequence context. uconn.edu

Besides direct DNA damage, the reactive intermediates can also cause enzyme inhibition . By reacting with essential enzymes, they can disrupt vital metabolic pathways within the microorganism. The nitrosoarenes, for example, can react with sulfhydryl groups in proteins, leading to their inactivation.

Enzyme Inhibition Studies Involving Substituted Benzoates (e.g., Aldehyde Dehydrogenase, MAP Kinase, DNA Topoisomerase 2)

Substituted benzoates and their derivatives have been investigated for their potential to inhibit various enzymes critical for cellular function.

Aldehyde Dehydrogenase (ALDH): While direct studies on Methyl 5-amino-2-methyl-3-nitrobenzoate are limited, related nitroso compounds, which are intermediates in the reduction of nitroaromatics, have been shown to inhibit aldehyde dehydrogenase. For example, nitrosobenzene (B162901) has been identified as a highly effective inhibitor of yeast ALDH. nih.gov ALDHs are a superfamily of enzymes crucial for the metabolism of aldehydes, and their inhibition can have significant physiological effects. researchgate.net

Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic target for inflammatory diseases. columbia.edu While specific studies on nitrobenzoate inhibition of MAP kinase are not extensively documented, various heterocyclic compounds have been developed as potent inhibitors. uni-tuebingen.deresearchgate.net

DNA Topoisomerase 2: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are important targets for anticancer drugs. uni-tuebingen.de Some studies have shown that certain halogenated benzoate (B1203000) derivatives can inhibit topoisomerase IIα and induce DNA damage in cancer cells.

Structure-Activity Relationship (SAR) Studies of Nitrobenzoate Derivatives

The biological potency of nitrobenzoate derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Structure-activity relationship (SAR) studies aim to elucidate these relationships to design more effective antimicrobial agents.

The antimicrobial activity of nitrobenzoate derivatives is not solely dependent on the nitro group but is also modulated by other substituents on the aromatic ring. For instance, in a study of 3-methyl-4-nitrobenzoate derivatives, the antifungal activity was found to vary depending on the structural variations and the tested fungal strain. The presence of an alkyl side chain was identified as an important feature affecting antifungal activity. researchgate.net

The position of the nitro group itself is also critical. SAR studies on various nitroaromatic compounds have shown that the biological activity can be highly dependent on the location of the nitro substituent.

The table below summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for some nitrobenzoate derivatives against various microorganisms, illustrating the influence of different structural features on their antimicrobial potency.

| Compound | Microorganism | MIC (µM) | IC50 (µM) |

| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 39 | - |

| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 31 | - |

| Nitro-substituted benzamide (B126) 5 | LPS-induced RAW264.7 macrophages | - | 3.7 |

| Nitro-substituted benzamide 6 | LPS-induced RAW264.7 macrophages | - | 5.3 |

Data sourced from multiple studies to illustrate the range of activities. researchgate.netresearchgate.net

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a nitrobenzoate derivative) to the active site of a target protein. quilivepublishers.com This method provides valuable insights into the molecular basis of enzyme inhibition and helps in the rational design of more potent inhibitors.

Docking studies on various nitroaromatic compounds have been performed to understand their interaction with microbial enzymes. For example, molecular docking of nitro-substituted benzamide derivatives with inducible nitric oxide synthase (iNOS) revealed that compounds with an optimal number of nitro groups, specific orientations, and polarizabilities bind more efficiently to the enzyme. researchgate.net

The binding energy, calculated from docking simulations, is a measure of the affinity between the ligand and the protein. A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor.

The following table presents data from molecular docking studies of various nitro compounds with different protein targets, showcasing their binding affinities.

| Compound | Protein Target | Binding Energy (kcal/mol) |

| Nitro-substituted benzamide 5 | iNOS | - |

| Nitro-substituted benzamide 6 | iNOS | - |

| 7-nitroquinazoline derivative 8a | S. aureus protein 1T2W | -9.6 |

| 7-nitroquinazoline derivative 8b | S. aureus protein 1T2W | -8.8 |

| Nitrobenzoylthiourea-Cu(II) complexes | Various bacterial proteins | -9.0 to -10.4 |

Binding energies are indicative of the strength of interaction between the compound and the target protein. researchgate.netresearchgate.net

These computational approaches, in conjunction with experimental data, are crucial for understanding the structure-activity relationships of nitrobenzoate derivatives and for the development of new therapeutic agents.

Future Research Directions and Challenges in the Study of Methyl 5 Amino 2 Methyl 3 Nitrobenzoate

Exploration of Novel Synthetic Pathways

The conventional synthesis of Methyl 5-amino-2-methyl-3-nitrobenzoate, as referenced in its use for creating isoindolinone kinase inhibitors, provides a foundational method. However, the development of novel synthetic routes is a key area for future investigation. Current research into the synthesis of polysubstituted anilines and nitroaromatics highlights several promising avenues.

Future efforts will likely focus on:

Greener Nitration Techniques: Moving away from traditional nitrating agents like mixed acids (sulfuric and nitric acid) that generate significant waste is a major goal. Research into alternative nitrating systems, such as using dinitrogen pentoxide in more environmentally benign solvents like liquefied 1,1,1,2-tetrafluoroethane, could offer a more sustainable approach. nih.gov The use of solid acid catalysts is another area of active research to create more eco-friendly nitration processes.

Flow Chemistry: The use of microreactors for nitration and other hazardous reactions offers enhanced safety and control over reaction parameters. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, better purity, and a safer manufacturing process.

Deeper Understanding of Structure-Reactivity Relationships

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from its four substituents. While the general directing effects of amino, nitro, and methyl groups are well-understood, their combined influence in this specific arrangement warrants a more detailed investigation.

Key areas for future research include:

Quantitative Analysis of Substituent Effects: A deeper quantitative analysis of the electronic properties of the molecule is needed. This would involve experimental studies to determine parameters such as pKa values and reaction kinetics for various transformations. Such data would provide a more precise understanding of how the electron-donating amino group and electron-withdrawing nitro and ester groups modulate the reactivity of the aromatic ring.

Reactivity of Functional Groups: A systematic study of the reactivity of each functional group in the presence of the others is necessary. For instance, understanding the conditions required for selective reduction of the nitro group without affecting the ester, or for derivatization of the amino group without unwanted side reactions, is crucial for its application as a versatile synthetic intermediate.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide valuable insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the electron density distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus rationalizing its reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces for various reactions involving this compound. This can help in understanding reaction mechanisms in detail and in predicting the most favorable reaction pathways and transition states.

Predictive QSAR Models: While not directly a therapeutic agent itself, Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives synthesized from this intermediate. By correlating the structural features of these derivatives with their biological activities, it may be possible to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Investigation of Broader Biological Applications

Currently, the primary known application of this compound is as an intermediate in the synthesis of kinase inhibitors. However, the inherent structural motifs of nitroaromatics and substituted anilines are present in a wide range of biologically active compounds. nih.govnih.gov

Future research should aim to:

Synthesis of Novel Derivatives: A focused effort to synthesize a library of diverse compounds starting from this compound is warranted. This could involve modifications at the amino, nitro, and ester functionalities to create a range of novel chemical entities.

Broad Biological Screening: These newly synthesized derivatives should be subjected to broad biological screening to identify potential activities in various therapeutic areas. Nitro compounds have shown a wide spectrum of biological activities, including antimicrobial, antifungal, and antiparasitic effects. nih.govnih.gov

Exploration in Materials Science: The presence of both electron-donating and electron-withdrawing groups on the aromatic ring gives the molecule interesting electronic and optical properties. This suggests potential applications in materials science, for example, as a building block for novel dyes, polymers, or nonlinear optical materials.

Development of Sustainable and Eco-Friendly Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. The development of sustainable and eco-friendly methodologies for the production and use of this compound presents both a challenge and an opportunity.

Future research in this area should focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: The use of catalysts, particularly biocatalysts or reusable solid catalysts, can reduce the need for stoichiometric reagents and minimize waste generation. bohrium.com For example, enzymatic reductions of the nitro group could offer a green alternative to traditional metal-based reducing agents.

Waste Valorization: Investigating methods to convert any byproducts of the synthesis into valuable materials, thus moving towards a circular economy model for the production of this chemical intermediate.

By addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound as a valuable tool in both medicinal chemistry and materials science, while adhering to the principles of sustainable chemical development.

Data Tables

| Research Area | Key Objectives | Potential Methodologies |

| Novel Synthetic Pathways | Develop more efficient and sustainable synthetic routes. | Green nitration, C-H activation, Flow chemistry. |

| Structure-Reactivity | Gain a deeper understanding of the interplay of substituents. | Quantitative analysis (pKa, kinetics), X-ray crystallography, Advanced NMR. |

| Computational Modeling | Predict reactivity and guide experimental design. | Density Functional Theory (DFT), QSAR modeling. |

| Biological Applications | Explore new therapeutic and material science uses. | Synthesis of derivative libraries, Broad biological screening. |

| Sustainable Methodologies | Align production with green chemistry principles. | Atom economy, Green solvents, Catalysis (including biocatalysis). |

Q & A

What are the standard synthetic routes for Methyl 5-amino-2-methyl-3-nitrobenzoate, and how are intermediates characterized?

Basic Research Question

The synthesis typically involves sequential nitration, methylation, and reduction steps starting from substituted benzoic acid derivatives. For example, a methyl esterification of 2-methyl-5-nitrobenzoic acid (CAS: 1975-52-6) followed by selective reduction of the nitro group to an amine using catalytic hydrogenation or Fe/HCl can yield the target compound . Intermediates are characterized via:

- NMR spectroscopy : To confirm regioselectivity and functional group integrity.

- Mass spectrometry (MS) : For molecular weight validation, as demonstrated in studies on structurally similar esters .

- Melting point analysis : To verify purity, as seen in related nitrobenzoate derivatives .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : The nitro group (-NO₂) induces deshielding in adjacent protons (e.g., aromatic protons at C-3 and C-4), while the amino (-NH₂) group shows broad signals around δ 5–6 ppm .

- Infrared (IR) spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) confirm functional groups .

- High-resolution mass spectrometry (HRMS) : Provides exact mass confirmation, critical for distinguishing isomers (e.g., 3-nitro vs. 4-nitro substitution) .

How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Advanced Research Question

Discrepancies in X-ray diffraction data (e.g., ambiguous electron density maps) may arise from disorder in the nitro or methyl groups. Methodological strategies include:

- SHELXL refinement : Use of constraints/restraints for disordered regions and validation via R-factor convergence .

- ORTEP-3 visualization : Graphical analysis of thermal ellipsoids to identify positional disorder .

- Twinned data handling : Employ SHELXL’s twin refinement tools for non-merohedral twinning, common in nitroaromatic crystals .

What strategies optimize the nitro group reduction in this compound synthesis to minimize by-products?

Advanced Research Question

Nitro reduction efficiency depends on:

- Catalyst selection : Pd/C or Raney Ni under H₂ gas, with monitoring via TLC to halt at the amine stage .

- Acidic/neutral conditions : Fe/HCl in ethanol avoids over-reduction but may require scavengers (e.g., EDTA) to suppress side reactions .

- Temperature control : Maintaining 40–60°C prevents decomposition, as higher temperatures promote de-esterification .

How do hydrogen bonding patterns influence the crystal packing of this compound?

Advanced Research Question

The amino and nitro groups participate in N–H···O and C–H···O interactions, forming supramolecular motifs. Graph set analysis (e.g., R₂²(8) rings) can predict packing efficiency, as seen in nitroaromatic crystals . Hydrogen bonding networks often dictate polymorphism; varying solvent polarity during crystallization can stabilize specific motifs .

What are common pitfalls in HPLC analysis of this compound, and how can they be mitigated?

Advanced Research Question

Challenges include:

- Peak tailing : Caused by residual silanol interactions. Mitigation: Use C18 columns with end-capping and mobile phases containing 0.1% trifluoroacetic acid .

- Co-elution of isomers : Resolve via gradient elution (e.g., 10–90% acetonitrile in water over 20 minutes) .

- Internal standards : Isotope-labeled analogs (e.g., ¹³C/¹⁵N derivatives) improve quantification accuracy in complex matrices .

How can computational modeling predict reactivity trends in derivatives of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.